N-(4-Iodophenyl)-2-methylbutanamide

Description

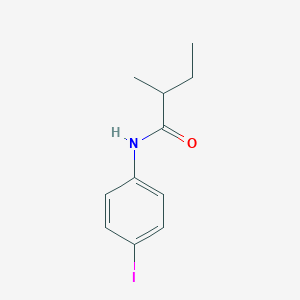

N-(4-Iodophenyl)-2-methylbutanamide is an aryl-substituted amide derivative characterized by a 2-methylbutanamide backbone and a 4-iodophenyl substituent.

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14g/mol |

IUPAC Name |

N-(4-iodophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H14INO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

LAXJNVKDIOZWJO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)I |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Specific Trends :

- Lipophilicity : The iodine substituent significantly increases logP compared to smaller halogens (F, Cl, Br) due to its larger atomic radius and polarizability .

- Electronic Effects: Despite iodine’s electron-withdrawing inductive effect, its resonance-donating capability may stabilize the amide bond, a feature less pronounced in fluorine analogs .

- Biological Activity : In related maleimide derivatives (e.g., N-(4-iodophenyl)maleimide), halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC₅₀ ~4–7 μM), suggesting electronic effects dominate over steric hindrance in enzyme binding .

Physicochemical Properties vs. Functional Group Modifications

- Alkyl vs. Aryl Substituents: N-(4-Butylphenyl)-2-methylbutanamide (C₁₅H₂₃NO) exhibits reduced crystallinity compared to halogenated analogs, attributed to the flexible butyl chain disrupting molecular packing .

- Amino-Substituted Analogs: N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide (C₁₈H₂₂N₂O₂) demonstrates higher hydrogen-bonding capacity (H-bond donors = 2) and solubility in polar solvents, contrasting with the hydrophobic iodine-substituted derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.